HTS Screening Fingerprint Across Three Therapeutically Distinct Targets
The compound has been experimentally tested and registered in three independent HTS bioassays within the Chemsrc/PubChem BioAssay database, whereas no comparable multi-target screening data are publicly available for its closest analogs (CAS 1021219-64-6 and CAS 1021219-87-3) . The three assays are: (1) Screen for inhibitors of RMI–FANCM (MM2) interaction (Source ID: 11908); (2) Modulation of AMPAR–stargazin complexes (Vanderbilt Screening Center, WaveGuideAssay:441); (3) Discovery of small molecule activators of GIRK2 (Vanderbilt HTS, External ID: VANDERBILT_HTS_GIRK2_HPP) . This three-assay profile provides a broader characterization of the compound's biological space compared to analogs lacking such public screening data .
| Evidence Dimension | Number of distinct HTS assay registrations with publicly documented source/target |
|---|---|
| Target Compound Data | 3 distinct HTS assays (RMI-FANCM-MM2, AMPAR-stargazin, GIRK2 activator) |
| Comparator Or Baseline | CAS 1021219-64-6 (thiophene analog): 0 public HTS assay registrations; CAS 1021219-87-3 (chromenone analog): 0 public HTS assay registrations |
| Quantified Difference | 3 vs. 0 documented HTS assay registrations |
| Conditions | Chemsrc BioAssay database, deposited by external screening centers (Source IDs: 11908, Vanderbilt Screening Center, 15621) |
Why This Matters
A compound with documented multi-assay HTS data enables researchers to evaluate polypharmacology potential or off-target liability more comprehensively than analogs lacking any public screening record.
